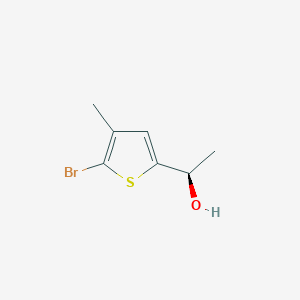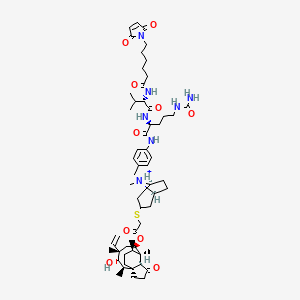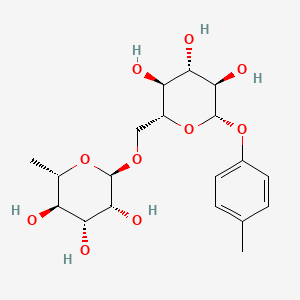
p-Cresol Rutinoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
p-Cresol Rutinoside is a glycoside compound formed by the conjugation of p-Cresol (4-methylphenol) with the disaccharide rutinoside. This compound is part of the phenolic glycosides family and is known for its presence in various plant-based materials. It is often studied for its potential biological activities and its role in plant defense mechanisms .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of p-Cresol Rutinoside typically involves the glycosylation of p-Cresol with rutinoside. This can be achieved through enzymatic or chemical methods. Enzymatic synthesis often employs glycosidases or glycosyltransferases, which facilitate the transfer of the sugar moiety to p-Cresol under mild conditions . Chemical synthesis may involve the use of activated sugar donors and catalysts to promote the glycosylation reaction .
Industrial Production Methods
Industrial production of this compound is less common, but it can be scaled up using biotechnological approaches. This includes the use of microbial fermentation or plant cell cultures to produce the compound in larger quantities. The process involves optimizing the growth conditions and the expression of specific enzymes that catalyze the formation of this compound .
化学反应分析
Types of Reactions
p-Cresol Rutinoside can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group in p-Cresol can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenolic compounds.
科学研究应用
p-Cresol Rutinoside has several scientific research applications:
Chemistry: Used as a model compound to study glycosylation reactions and the stability of glycosidic bonds.
Biology: Investigated for its role in plant defense mechanisms and its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of natural preservatives and flavoring agents
作用机制
The mechanism of action of p-Cresol Rutinoside involves its interaction with various molecular targets. The phenolic hydroxyl group can participate in redox reactions, contributing to its antioxidant activity. Additionally, the glycosidic moiety can interact with specific receptors or enzymes, modulating biological pathways. The compound’s effects are mediated through its ability to scavenge free radicals and inhibit oxidative stress .
相似化合物的比较
Similar Compounds
p-Cresol: The parent compound, known for its antimicrobial and antioxidant properties.
Guaiacol Rutinoside: Another phenolic glycoside with similar antioxidant activities.
Syringol Rutinoside: Known for its presence in smoke-tainted wines and its sensory properties
Uniqueness
p-Cresol Rutinoside is unique due to its specific glycosidic linkage and the presence of the rutinoside moiety. This structural feature imparts distinct biological activities and stability compared to other phenolic glycosides. Its unique properties make it a valuable compound for various scientific and industrial applications .
属性
分子式 |
C19H28O10 |
|---|---|
分子量 |
416.4 g/mol |
IUPAC 名称 |
(2S,3R,4R,5R,6R)-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methylphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C19H28O10/c1-8-3-5-10(6-4-8)28-19-17(25)15(23)13(21)11(29-19)7-26-18-16(24)14(22)12(20)9(2)27-18/h3-6,9,11-25H,7H2,1-2H3/t9-,11+,12-,13+,14+,15-,16+,17+,18+,19+/m0/s1 |
InChI 键 |
ASTRDUUKZATKHP-VZOUQOBNSA-N |
手性 SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=C(C=C3)C)O)O)O)O)O)O |
规范 SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)C)O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-formylphenyl] 2-methylpropanoate](/img/structure/B13435835.png)
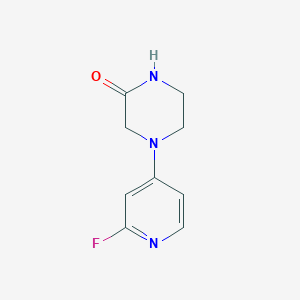
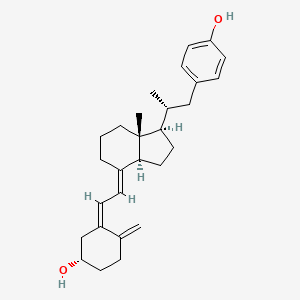
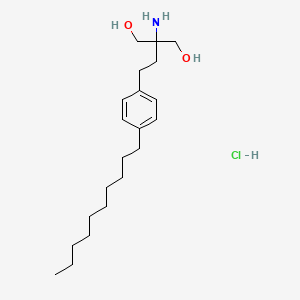
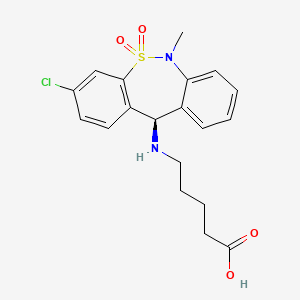
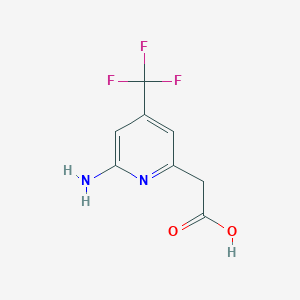
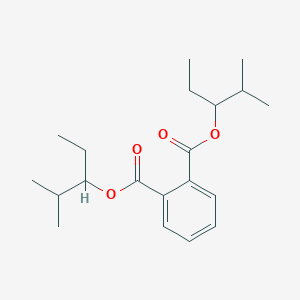

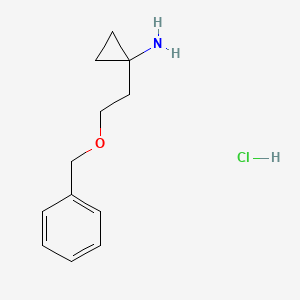
![4-[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid](/img/structure/B13435903.png)
